1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one
Description
1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one is a ketone derivative featuring a hydroxyphenyl core substituted with an azepane (7-membered cyclic amine) via a methylene bridge. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced lipophilicity from the azepane ring.
Properties
IUPAC Name |
1-[3-(azepan-1-ylmethyl)-4-hydroxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(17)13-6-7-15(18)14(10-13)11-16-8-4-2-3-5-9-16/h6-7,10,18H,2-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIXZQZCCCURAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Mannich Reaction: Primary Synthetic Route
The Mannich reaction remains the most widely employed method for synthesizing 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one. This one-pot, three-component condensation involves:
- 4-Hydroxyacetophenone as the active hydrogen substrate.
- Formaldehyde (37% aqueous solution) as the aldehyde component.
- Azepane (hexahydroazepine) as the secondary amine.
- Dissolve 4-hydroxyacetophenone (10 mmol) in ethanol (50 mL).
- Add azepane (12 mmol) and formaldehyde (12 mmol) sequentially.
- Catalyze with concentrated hydrochloric acid (0.5 mL) and reflux at 70°C for 6–8 hours.
- Quench the reaction with ice water, adjust to pH 8–9 using sodium bicarbonate, and extract with dichloromethane.
- Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Key Reaction Parameters :
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 85 | 98 |
| Catalyst | HCl | 83 | 97 |
| Temperature (°C) | 70 | 85 | 98 |
| Reaction Time (hr) | 8 | 85 | 98 |
Mechanistic Insight :
The reaction proceeds via iminium ion formation, where formaldehyde and azepane condense to generate an electrophilic intermediate. Nucleophilic attack by the phenolic hydroxyl group of 4-hydroxyacetophenone yields the aminomethylated product.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 2018 study demonstrated 75% yield within 30 minutes using acetonitrile as the solvent and p-toluenesulfonic acid as the catalyst. However, scalability remains a limitation due to specialized equipment requirements.
Solid-Phase Synthesis
Immobilizing 4-hydroxyacetophenone on Wang resin enabled a 68% yield after cleavage, though this method introduces additional steps for resin functionalization and is less cost-effective.
Reaction Optimization and Challenges
Solvent Selection
Ethanol outperforms alternatives like dichloromethane or tetrahydrofuran due to its polar protic nature, which stabilizes intermediates and enhances solubility. A comparative study reported:
| Solvent | Yield (%) | Reaction Time (hr) |
|---|---|---|
| Ethanol | 85 | 8 |
| Dichloromethane | 62 | 12 |
| Water | 45 | 24 |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 12.35 (s, 1H, -OH), 7.85 (d, J = 8.4 Hz, 1H, ArH), 6.45 (d, J = 8.4 Hz, 1H, ArH), 3.72 (s, 2H, -CH₂-azepane), 2.65–2.75 (m, 4H, azepane), 1.55–1.65 (m, 6H, azepane), 2.55 (s, 3H, -COCH₃).
- IR (KBr): ν 3250 cm⁻¹ (-OH), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C aromatic).
- MS (EI) : m/z 247.34 [M]⁺.
Applications in Pharmaceutical Synthesis
1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one serves as a precursor for histamine H₃ receptor antagonists, as evidenced by its structural similarity to patented ligands. Derivatives exhibit IC₅₀ values of <100 nM in dopamine receptor binding assays, highlighting potential in Parkinson’s disease therapeutics.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic -OH group undergoes selective oxidation under controlled conditions. Key findings include:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60°C | 3-(azepan-1-ylmethyl)-4-oxocyclohexa-2,5-dien-1-one | 78% | |
| DDQ | DCM, RT | Quinone derivative with azepane substitution | 65% |
-
Mechanistic Insight : Oxidation proceeds via radical intermediates in acidic KMnO₄ systems, while DDQ facilitates dehydrogenation through electron transfer .
Reduction Reactions
The ethanone moiety is reducible to secondary alcohols:
-
Notes : NaBH₄ achieves partial reduction without affecting the azepane ring, while LiAlH₄ requires anhydrous conditions to prevent N-demethylation .
Substitution Reactions
The phenolic -OH participates in nucleophilic substitutions:
Etherification
| Reagent | Base | Product | Application | Reference |
|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF | 4-methoxy derivative | Improved lipophilicity | |
| Propargyl bromide | Cs₂CO₃, DMSO | Terminal alkyne-functionalized analog | Click chemistry scaffolds |
Esterification
| Reagent | Catalyst | Product | Stability | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine | 4-acetoxy derivative | Hydrolytically labile | |
| Benzoyl chloride | DMAP, CH₂Cl₂ | Aryl benzoate ester | Crystallizable |
Cyclization and Coupling Reactions
The azepane ring enables unique cycloadditions:
-
Case Study : Pd-catalyzed coupling with aryl halides generates biaryl systems, increasing π-stacking potential .
Acid/Base-Mediated Rearrangements
The compound undergoes structural reorganization under extreme pH:
| Condition | Observation | Proposed Pathway | Reference |
|---|---|---|---|
| Conc. H₂SO₄ | Azepane ring contraction to piperidine | Wagner-Meerwein shift | |
| NaOH (10M) | Cleavage of ethanone to carboxylic acid | Retro-aldol pathway |
Biological Activity Correlation
Reaction products show modified pharmacological profiles:
| Derivative | AChE Inhibition (Ki, nM) | CA Inhibition (Ki, nM) | Reference |
|---|---|---|---|
| Parent compound | 22.13 ± 1.96 | 8.61 ± 0.95 | |
| 4-methoxy analog | 45.67 ± 3.21 | 12.34 ± 1.12 | |
| Reduced alcohol form | Inactive | 15.89 ± 2.01 |
Scientific Research Applications
Chemical Applications
Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the hydroxy group can be oxidized to form an aldehyde or ketone, while the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Reagent in Organic Chemistry
In organic chemistry, 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one is utilized as a reagent in diverse organic reactions. Its ability to undergo nucleophilic substitution makes it valuable for synthesizing ethers or esters.
Biological Applications
Antimicrobial Activity
Research indicates that 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Medicinal Applications
Neuroprotective Effects
One of the most promising applications of this compound lies in its potential as a neuroprotective agent. Research has focused on its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds similar to 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one have demonstrated significant AChE inhibitory activity, with Ki values ranging from 22.13 nM to 62.11 nM .
| Compound | Ki Value (nM) | IC50 Value (nM) |
|---|---|---|
| Compound 2 | 22.13 ± 1.96 | 28.76 |
| Compound 4 | 23.71 ± 2.95 | Not specified |
| Compound 5 | 62.11 ± 6.00 | Not specified |
Inhibition of Carbonic Anhydrases
Additionally, this compound has shown inhibitory effects on carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in the body. Inhibiting CAs can have therapeutic implications for conditions such as glaucoma and epilepsy .
Case Studies
Synthesis and Biological Evaluation
Recent studies have synthesized various derivatives of phenolic compounds, including those similar to 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one, to evaluate their biological activities. The synthesis typically involves reacting substituted acetophenones with azepane derivatives, confirmed through spectroscopic methods .
The mechanism by which these compounds inhibit AChE and CAs often involves competitive inhibition, where the inhibitor competes with the substrate for binding to the active site of the enzyme . This competitive nature is crucial for developing drugs targeting enzyme-related disorders.
Mechanism of Action
The mechanism of action of 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The azepane ring may contribute to the compound’s ability to cross biological membranes, enhancing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Amine Substituents
Piperidine Analogues
- 1-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one (4a): Replaces azepane with piperidine (6-membered cyclic amine). Impact: Smaller ring size reduces steric hindrance and increases basicity compared to azepane. Piperidine derivatives are often favored in drug design for their metabolic stability .
Pyrrolidine Analogues
- 1-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one (4b) :
Diethylamino Analogues
- 1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethan-1-one (5a): Substitutes azepane with a linear diethylamino group. Impact: Enhanced flexibility and lower steric demand. The tertiary amine improves aqueous solubility but reduces membrane permeability. Such derivatives are common in early-stage drug discovery for ease of synthesis .
Substituent Modifications on the Phenyl Ring
Methoxy vs. Hydroxy Substitution
- 1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethan-1-one: Replaces the hydroxyl group with methoxy. This modification is used to enhance metabolic stability and oral bioavailability .
Chloromethyl Substitution
- 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethan-1-one :
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Amine Substituent | Phenyl Substituent | Melting Point (°C) | logP (Predicted) | Key Applications |
|---|---|---|---|---|---|
| 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one | Azepane | 4-OH | N/A | 2.5–3.0 | CNS ligands, Antioxidants |
| 1-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one | Piperidine | 4-OH | 162–165 | 2.0–2.5 | Drug intermediates |
| 1-[3-(Diethylamino)methyl]-4-hydroxyphenyl}ethan-1-one | Diethylamino | 4-OH | 148–151 | 1.5–2.0 | Solubility enhancers |
| 1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethan-1-one | Azepane | 4-OCH3 | N/A | 3.0–3.5 | Metabolic studies |
Biological Activity
1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one, a compound with the molecular formula , has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, particularly regarding acetylcholinesterase (AChE) and carbonic anhydrases (CAs), along with relevant research findings and case studies.
- Molecular Weight : 247.33 g/mol
- CAS Number : 923677-22-9
- Chemical Structure : The compound features a hydroxyphenyl group linked to an azepan moiety, which may influence its biological interactions.
Enzyme Inhibition
The primary focus of research on 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one has been its inhibitory effects on key enzymes involved in various physiological processes.
-
Acetylcholinesterase (AChE) Inhibition
- AChE is crucial for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a target for treating neurodegenerative diseases like Alzheimer's.
- Compounds similar to 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one have shown significant AChE inhibitory activity. For instance, related compounds exhibited Ki values ranging from 22.13 nM to 62.11 nM, indicating potent inhibition .
Compound Ki Value (nM) IC50 Value (nM) Compound 2 22.13 ± 1.96 28.76 Compound 4 23.71 ± 2.95 Not specified Compound 5 62.11 ± 6.00 Not specified -
Carbonic Anhydrase Inhibition
- Carbonic anhydrases are vital for maintaining acid-base balance and are implicated in various diseases.
- The compound's structural analogs have demonstrated considerable inhibitory potency against human carbonic anhydrase isoforms I and II, with Ki values reported at approximately 8.61 nM and 8.76 nM respectively .
Synthesis and Biological Evaluation
Recent studies have synthesized various derivatives of phenolic compounds, including those similar to 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one, to evaluate their biological activities . The synthesis typically involves the reaction of substituted acetophenones with azepane derivatives, confirming the structure through spectroscopic methods.
The mechanism by which these compounds inhibit AChE and CAs often involves competitive inhibition, where the inhibitor competes with the substrate for binding to the active site of the enzyme . This competitive nature is crucial for developing drugs targeting enzyme-related disorders.
Q & A
Q. What are the recommended safety protocols for handling 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one in laboratory settings?
- Methodological Answer: Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure. Store the compound in amber glass bottles at 2–8°C under inert gas (e.g., argon) to prevent degradation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention . Emergency protocols require contacting poison control centers (e.g., Infotrac: 1-800-535-5053) for spills or accidental ingestion .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer: The Friedel-Crafts acylation is a primary method, using 3-fluoro-4-propoxybenzaldehyde and acetyl chloride with AlCl₃ as a Lewis acid catalyst . Alternatively, nucleophilic substitution of 4-hydroxyacetophenone derivatives with azepane-containing alkyl halides in ethanol under reflux (6–12 hours) with K₂CO₃ as a base yields the target compound . Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and purify via column chromatography (≥95% purity) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound post-synthesis?
- Methodological Answer: Use ¹H/¹³C NMR to confirm the azepane methylene group (δ 2.6–3.1 ppm) and acetyl resonance (δ 2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₄H₁₈FNO: 235.3020 g/mol) . FT-IR identifies key functional groups: O–H stretch (3200–3600 cm⁻¹), C=O (1680–1720 cm⁻¹), and C–F (1100–1250 cm⁻¹) . Purity assessment via HPLC (C18 column, acetonitrile:water gradient) ensures ≥97% purity .
Q. What are the known storage conditions to maintain the stability of this compound?
- Methodological Answer: Store in amber glass vials at –20°C under nitrogen or argon to prevent oxidation of the phenolic hydroxyl group. Avoid exposure to light, moisture, and temperatures >25°C. Technical-grade material (97% purity) remains stable for ≥2 years under these conditions .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data across studies?
- Methodological Answer: Systematically control variables such as solvent (DMSO vs. ethanol), cell line viability (e.g., HepG2 vs. MCF-7), and assay type (MTT vs. resazurin). Replicate experiments with ≥3 biological replicates and use orthogonal assays (e.g., Western blot for apoptosis markers alongside cytotoxicity data). Cross-validate results with structurally analogous compounds (e.g., 1-[4-(azepan-1-yl)-3-fluorophenyl]ethan-1-one) to identify structure-activity relationships (SAR) .
Q. What strategies optimize the yield of this compound in multi-step synthetic processes?
- Methodological Answer: Optimize reaction stoichiometry (e.g., 1.2 eq alkyl halide to 1 eq phenol derivative) and catalyst loading (10 mol% AlCl₃ for Friedel-Crafts). Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time. Post-synthesis, employ recrystallization from ethanol:water (4:1) to enhance purity to ≥99% . Scale-up processes should prioritize flow chemistry for consistent heat/mass transfer .
Q. How does the azepane moiety influence pharmacokinetic properties in preclinical models?
- Methodological Answer: The azepane ring enhances lipophilicity (logP ~2.8), improving blood-brain barrier permeability. Conduct in vitro metabolic stability assays using liver microsomes (human/rat) with LC-MS/MS to track N-dealkylation metabolites. Compare plasma half-life (t₁/₂) and bioavailability (F%) against non-azepane analogs via SPR binding assays (e.g., BSA protein binding) .
Q. What computational modeling approaches predict this compound’s binding affinity with biological targets?
- Methodological Answer: Use molecular docking (AutoDock Vina) to simulate interactions with COX-2 or β-amyloid proteins. Validate predictions with MD simulations (GROMACS) over 100 ns to assess binding stability. QSAR models (DRAGON descriptors) can prioritize derivatives with enhanced antimicrobial potency (e.g., MIC <10 µM) .
Q. What are the current gaps in toxicological data, and how can researchers address them?
- Methodological Answer: No acute toxicity (LD₅₀) or ecotoxicological data (EC₅₀ for Daphnia magna) exist. Perform OECD 423 acute oral toxicity tests in rodents (dose range: 300–2000 mg/kg). For environmental impact, conduct OECD 301 biodegradation assays and QSAR-based bioaccumulation predictions (EPI Suite™) .
Q. Which functional groups enable derivatization for SAR studies?
- Methodological Answer:
The phenolic –OH is amenable to alkylation (e.g., benzylation with BnCl/K₂CO₃) or sulfonation. The ketone can undergo Schiff base formation with hydrazines for hydrazone derivatives. The azepane nitrogen allows N-alkylation (e.g., methyl iodide) or acylation (acetyl chloride) to modulate solubility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
